molecular formula C11H14FNO3S B492069 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine CAS No. 701239-66-9

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine

Cat. No.: B492069
CAS No.: 701239-66-9
M. Wt: 259.3g/mol
InChI Key: DEBGUCCAMVHVME-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a ubiquitous pharmacophore in medicinal chemistry, linked via a sulfonyl group to a fluorinated and methylated phenyl ring . The morpholine ring is a common structural component in over 100 known drugs, contributing to a wide spectrum of pharmacological activities due to its ability to improve aqueous solubility and engage in key molecular interactions with biological targets . This particular scaffold is frequently investigated for its potential in developing enzyme and receptor inhibitors. Researchers value this compound and its analogs for their utility in designing and synthesizing novel bioactive molecules. The structural motif is deeply studied in cancer research, with compounds containing this moiety acting as inhibitors for key kinases such as HER (human epidermal growth factor receptor), PI3K (phosphatidylinositol 3-kinase), and other targets critical in oncogenic signaling pathways . Beyond oncology, the morpholine ring is a key feature in molecules with documented antibacterial, anti-inflammatory, and antiviral properties, making it a versatile scaffold for exploring new therapeutic areas . The incorporation of the sulfonyl group often contributes to molecular stability and can influence binding affinity to enzyme active sites. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBGUCCAMVHVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation with 4-Fluoro-3-methylbenzenesulfonyl Chloride

The most direct route involves reacting 4-fluoro-3-methylbenzenesulfonyl chloride with morpholine in the presence of a base. This method, adapted from N-sulfonyl β-amino alcohol syntheses, proceeds via nucleophilic substitution:

Morpholine+Ar-SO2ClBaseAr-SO2Morpholine+HCl\text{Morpholine} + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Base}} \text{Ar-SO}2-\text{Morpholine} + \text{HCl}

Typical Procedure :

  • Morpholine (1.2 equiv.) and triethylamine (2.0 equiv.) are dissolved in anhydrous dichloromethane (DCM) at 0°C under argon.

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv.) is added dropwise.

  • The reaction is stirred for 4 hours at room temperature, followed by extraction with DCM, washing with brine, and drying over MgSO₄.

  • Purification via silica gel chromatography (ethyl acetate/cyclohexane gradient) yields the product as a white solid (75–80%).

Key Data :

ParameterValue
SolventAnhydrous DCM
BaseTriethylamine
Reaction Time4 hours
Yield75–80%
Purity (NMR)>95%

This method is favored for its simplicity but requires stringent anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Electrochemical C–H Sulfonylation Using SO₂ and Morpholine

Electrochemical Assembly in Divided Cells

A novel approach employs electrochemical sulfonylation using sulfur dioxide (SO₂), as demonstrated in divided-cell setups with boron-doped diamond (BDD) electrodes. This method bypasses traditional sulfonyl chloride intermediates by directly functionalizing arenes.

General Protocol :

  • Anodic Compartment : 4-Fluoro-3-methylbenzene (1.0 equiv.) is dissolved in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (MeCN).

  • Electrolyte : SO₂ (1.5 M), morpholine (6.0 equiv.), and N,N-diisopropylethylamine (DIPEA, 8.0 equiv.) are added.

  • Electrolysis is conducted at 12.0 mA/cm² for 14 hours, enabling SO₂ insertion and subsequent coupling with morpholine.

  • Work-up involves extraction with ethyl acetate, drying over MgSO₄, and chromatography to isolate the product (67–72% yield).

Optimization Insights :

  • Solvent System : HFIP/MeCN enhances SO₂ solubility and stabilizes intermediates.

  • Current Density : >10 mA/cm² minimizes side reactions.

  • Amine Ratio : Excess morpholine drives the reaction to completion.

Reductive Decarboxylative Fluorosulfonylation

Adaptation from Aliphatic Sulfonyl Fluoride Synthesis

While primarily used for aliphatic systems, reductive decarboxylative fluorosulfonylation can be modified for aromatic substrates. This one-pot method involves:

  • Reductive Decarboxylation : A carboxylic acid derivative (e.g., 4-fluoro-3-methylbenzoyloxy acid) is treated with a fluorosulfonyl radical source.

  • Nucleophilic Displacement : The resulting sulfonyl fluoride reacts with morpholine in acetonitrile with cesium carbonate.

Critical Modifications :

  • Radical Initiator : AIBN (azobisisobutyronitrile) facilitates decarboxylation.

  • Temperature : 60°C for 12 hours ensures complete fluorosulfonylation.

  • Derivatization : Post-reaction treatment with 1-naphthol aids in product characterization.

Yield : 65–70% (lower than classical methods due to side reactions).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical SulfonylationHigh yield; simple setupRequires sulfonyl chloride intermediate75–80
ElectrochemicalAvoids sulfonyl chlorides; scalableComplex equipment; longer reaction time67–72
Reductive FluorosulfonylationOne-pot synthesisLower yield; limited substrate scope65–70

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.45–7.35 (m, 3H, aromatic), 3.70–3.60 (m, 4H, morpholine-OCH₂), 2.95–2.85 (m, 4H, morpholine-NCH₂), 2.30 (s, 3H, CH₃), 1.25 (d, J = 6.8 Hz, 1H, F-Ar).

  • ¹⁹F NMR : δ -58.4 ppm (CFCl₃ reference).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₃FNO₃S [M+H]⁺: 282.0634; found: 282.0638.

Industrial-Scale Considerations

For large-scale production, the classical sulfonylation method is preferred due to its reproducibility. However, electrochemical synthesis offers a greener alternative by eliminating hazardous sulfonyl chlorides. Recent advances in flow electrochemistry could further enhance scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Derivatives

The target compound belongs to the sulfonamide class, which is known for diverse biological activities. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-[(4-Fluoro-3-methylphenyl)sulfonyl]morpholine C₁₁H₁₄FNO₃S 259.3 Morpholine, 4-fluoro-3-methylphenyl Potential CNS or anti-inflammatory agent (inferred from structural analogs)
4-(3,4-Difluoro-benzenesulfonylamino)-benzoic acid C₁₃H₉F₂NO₄S 313.28 Benzoic acid, 3,4-difluorophenyl Antimicrobial or enzyme inhibition (common in sulfonamides)
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine C₁₁H₁₄BrNO₃S 320.20 Bromomethylphenyl Intermediate for further functionalization

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, bromine) enhance sulfonamide stability and influence binding to biological targets. For instance, the 4-fluoro-3-methylphenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
  • Morpholine vs.

Bioactive Pyrimidine Derivatives with Shared Substituents

For example:

  • Compound 2g (6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol) demonstrated superior anti-inflammatory activity (75% inhibition in rat paw edema) and analgesic efficacy (85% reduction in pain response) compared to diclofenac, a standard drug .
  • Halogen substituents (e.g., Cl, Br) at the pyrimidine’s C-6 position enhance activity, suggesting that electron-withdrawing groups optimize target engagement .

Comparison Insights :

  • The 4-fluoro-3-methylphenyl moiety appears to be a critical pharmacophore across compound classes, contributing to both sulfonamide stability and pyrimidine bioactivity.
  • Unlike pyrimidine derivatives, the target sulfonylmorpholine lacks direct bioactivity data in the provided evidence.

Morpholine-Based Halogenated Compounds

Morpholine derivatives with halogenated aryl groups are explored for diverse applications:

Compound Name Molecular Formula Key Features Applications
3-(4-Fluorophenyl)morpholine hydrochloride C₁₀H₁₃ClFNO Fluorophenyl, hydrochloride salt CNS drug candidate (structural inference)
4-(4-Bromo-3-fluorophenyl)morpholine C₁₀H₁₁BrFNO Bromo-fluorophenyl Synthetic intermediate

Key Differences :

  • The target compound’s sulfonyl group distinguishes it from simple aryl-morpholine derivatives, likely increasing its molecular rigidity and hydrogen-bonding capacity.

Biological Activity

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is characterized by a morpholine ring attached to a sulfonyl group and a fluorinated aromatic moiety. Its molecular formula is C11H12FNO2SC_{11}H_{12}FNO_2S.

Key Features:

  • Morpholine Ring: Contributes to the compound's solubility and interaction with biological targets.
  • Sulfonyl Group: Enhances reactivity and potential for enzyme inhibition.
  • Fluorine Substitution: Increases binding affinity to target proteins, potentially enhancing biological activity.

The biological activity of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine primarily involves its interaction with specific enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. The presence of fluorine enhances the compound's binding affinity, making it a potent candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential to inhibit various enzymes involved in disease pathways, including those related to cancer and inflammation.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Derivatives of sulfonamide compounds are known to possess antibacterial properties, suggesting that 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine may exhibit similar effects against bacterial infections.

Data Table: Summary of Biological Activities

Biological Activity Description References
Enzyme InhibitionInhibits specific enzymes related to cancer pathways
Antimicrobial ActivityPotential antibacterial properties
Anti-inflammatory EffectsInvestigated for therapeutic use in inflammatory diseases

Case Study 1: Enzyme Inhibition in Cancer

A study demonstrated that 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine effectively inhibited a key enzyme involved in tumor growth. The compound showed an IC50 value indicating strong potency against the target enzyme, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the morpholine ring or aromatic substituents can significantly alter biological activity. For instance, changing the position or type of halogen substituent can enhance potency against specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting morpholine with 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) . Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or NMR (¹H/¹³C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Determine crystal structure and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing fluorine’s deshielding effects at ~δ 7.2–7.8 ppm in aromatic regions) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₁H₁₂FNO₃S: ~257.3 g/mol).

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Kinetic assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (DTNB) to measure residual activity .
  • Dose-response curves : Use IC₅₀ values (e.g., 10–100 µM range) to compare potency against analogs like 4-chlorophenyl-morpholine derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for sulfonylmorpholine derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-methyl or 4-fluoro positions to assess effects on bioactivity .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify pharmacophoric features (e.g., sulfonyl group’s role in hydrogen bonding) .

Q. What experimental strategies address low yields or side reactions during synthesis?

  • Methodology :

  • Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Byproduct analysis : Employ LC-MS to detect sulfonic acid derivatives (common side products) and adjust stoichiometry (e.g., excess morpholine) .

Q. How can computational tools predict its interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories to validate docking results .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal assays : Cross-validate enzyme inhibition results with fluorescence polarization or SPR (surface plasmon resonance) to confirm binding affinity .
  • Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the compound’s role in modulating non-enzymatic targets (e.g., GPCRs) using CRISPR-edited cell lines .
  • Environmental impact : Assess biodegradability via OECD 301F tests to inform green chemistry applications .

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